N-[2-[4-(4-Hydroxyphenyl)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[4-(4-Hydroxyphenyl)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide is a complex organic compound that features a piperidine ring, a hydroxyphenyl group, and an amide linkage. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of the piperidine ring, a common motif in many bioactive molecules, suggests that this compound may exhibit a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-(4-Hydroxyphenyl)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diamines, under acidic or basic conditions.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via electrophilic aromatic substitution reactions, using reagents like phenol derivatives.
Formation of the Amide Linkage: The amide linkage is formed by reacting the piperidine derivative with an appropriate acylating agent, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-[2-[4-(4-Hydroxyphenyl)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the amide linkage can be reduced to form amines or alcohols.
Substitution: The piperidine ring can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group may yield quinones, while reduction of the amide linkage may produce primary or secondary amines.
Scientific Research Applications
N-[2-[4-(4-Hydroxyphenyl)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, analgesic, or antipsychotic effects.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-[2-[4-(4-Hydroxyphenyl)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide involves its interaction with specific molecular targets and pathways. The piperidine ring and hydroxyphenyl group are likely to play crucial roles in its biological activity. The compound may interact with receptors, enzymes, or other proteins, leading to modulation of signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine, evodiamine, and matrine share the piperidine ring structure and exhibit various biological activities.
Hydroxyphenyl Derivatives: Compounds such as tyrosol and hydroxytyrosol contain hydroxyphenyl groups and are known for their antioxidant properties.
Uniqueness
N-[2-[4-(4-Hydroxyphenyl)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide is unique due to the specific combination of functional groups and the potential synergistic effects of these groups on its biological activity. The presence of both the piperidine ring and the hydroxyphenyl group may confer distinct pharmacological properties that are not observed in other similar compounds.
Properties
IUPAC Name |
N-[2-[4-(4-hydroxyphenyl)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-3-16(21)18(2)12-17(22)19-10-8-14(9-11-19)13-4-6-15(20)7-5-13/h3-7,14,20H,1,8-12H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRUBCJUWVBJGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCC(CC1)C2=CC=C(C=C2)O)C(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.